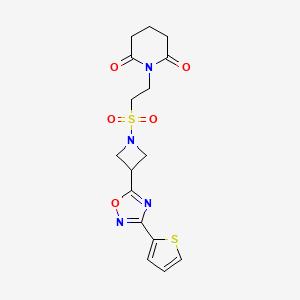

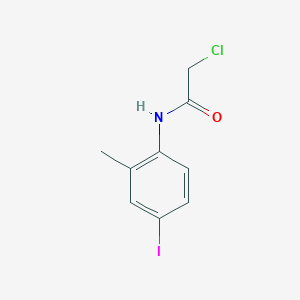

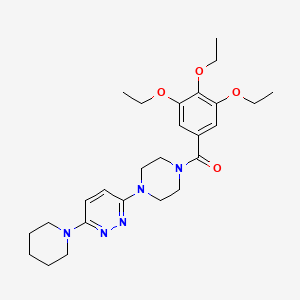

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide, commonly known as DTTB, is a sulfonamide compound that has gained recognition in scientific research applications. DTTB is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in the regulation of pH in tumor cells. Inhibition of CA IX has been identified as a promising strategy for the treatment of cancer, making DTTB an important compound in cancer research.

Applications De Recherche Scientifique

Fluorescent Probes and Sensing

Fluorescent probes utilizing naphthalene sulfonamide derivatives have been developed for various applications, including the sensitive and selective detection of biological and chemical substances. For example, a study introduced a fluorescent probe based on a sulfonamide structure for discriminating thiophenols over aliphatic thiols, showcasing the utility in chemical, biological, and environmental sciences. This probe demonstrated high selectivity and sensitivity, with potential applications in detecting toxic benzenethiols and biologically active aliphatic thiols in water samples (Wang et al., 2012).

Environmental Applications

Naphthalene sulfonamide derivatives have shown efficacy in environmental applications, such as the efficient removal of aromatic sulfonates from wastewater. A study utilized a recyclable acrylic ester polymer for the effective removal of sodium 2-naphthalene sulfonate, a representative aromatic sulfonate pollutant, from highly acidic wastewater. This research highlighted the roles of electrostatic and hydrophobic interactions in adsorption processes, indicating the potential of such compounds in wastewater treatment technologies (Pan et al., 2008).

Biological and Medical Research

In the medical and biological research fields, sulfonamide derivatives of naphthalene have been evaluated for their potential as enzyme inhibitors. One study explored the enzyme inhibition activity of various sulfonamides derived from dagenan chloride, targeting lipoxygenase and α-glucosidase enzymes. This research could pave the way for developing new anti-inflammatory and anti-diabetic drugs, demonstrating the medicinal chemistry applications of such compounds (Abbasi et al., 2015).

Material Science

In material science, naphthalene sulfonamide derivatives have contributed to the development of new materials. For instance, sulfonated polybenzothiazoles containing naphthalene units have been synthesized for use as proton exchange membranes in fuel cells. These materials exhibited excellent dimensional stability, high thermal and oxidative stabilities, and significant proton conductivities, indicating their potential for energy-related applications (Wang et al., 2015).

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-14(2)12-19(17-9-10-24(20,21)13-17)25(22,23)18-8-7-15-5-3-4-6-16(15)11-18/h3-8,11,14,17H,9-10,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMBCEGVRICICD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)

![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

![5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364698.png)

![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)

![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)